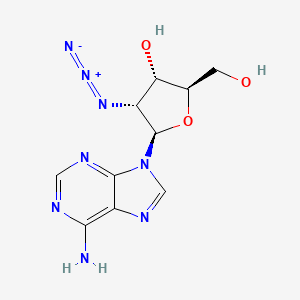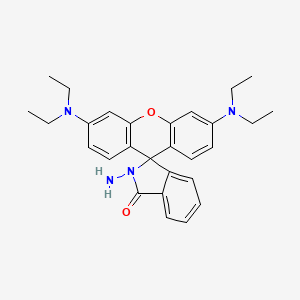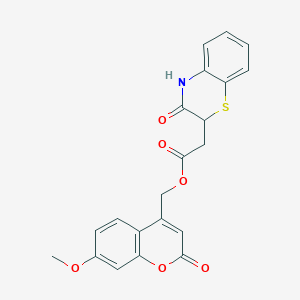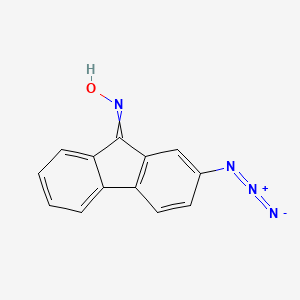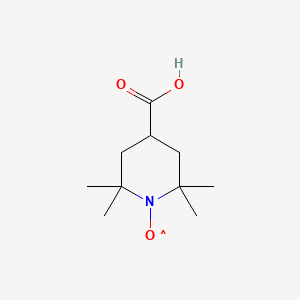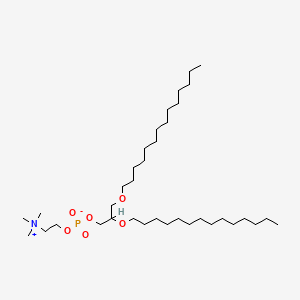![molecular formula C15H24N2 B1229958 3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)
3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Overview
Description
Aloperine is a quinolizidine alkaloid found in the seeds and leaves of the medicinal plant Sophora alopecuroides L. This compound has been used as herbal medicine in China for centuries due to its potent anti-inflammatory, antioxidant, antibacterial, and antiviral properties . Recently, aloperine has been widely investigated for its therapeutic activities, including its effectiveness against cancer, viral diseases, cardiovascular, and inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloperine can be synthesized through various chemical routes. One common method involves the extraction of aloperine from the leaves of Sophora alopecuroides L. using solvents such as ethanol or methanol . The extracted compound is then purified through techniques like column chromatography.
Industrial Production Methods: In industrial settings, aloperine is typically produced through large-scale extraction from Sophora alopecuroides L. plants. The process involves harvesting the plant material, drying it, and then using solvents to extract the alkaloid. The crude extract is further purified to obtain aloperine in its pure form .
Chemical Reactions Analysis
Types of Reactions: Aloperine undergoes various chemical reactions, including:
Oxidation: Aloperine can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the quinolizidine structure of aloperine, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various aloperine derivatives with modified biological activities .
Scientific Research Applications
Aloperine has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its effects on cell cycle regulation, apoptosis, and autophagy.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in various formulations.
Mechanism of Action
Aloperine exerts its effects through multiple molecular targets and pathways:
Cell Cycle Arrest: Aloperine can induce cell cycle arrest, preventing the proliferation of cancer cells.
Apoptosis: It triggers apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Autophagy: Aloperine can induce autophagy, a process that helps in the degradation of damaged cellular components.
Signaling Pathways: It modulates various signaling pathways, including PI3K, Akt, NF-κB, Ras, and Nrf2, which are involved in cell survival, inflammation, and oxidative stress responses.
Comparison with Similar Compounds
Aloperine is unique among quinolizidine alkaloids due to its broad spectrum of biological activities. Similar compounds include:
Matrine: Another quinolizidine alkaloid with anti-cancer and anti-inflammatory properties.
Aloperine stands out due to its potent modulation of multiple biological processes and signaling pathways, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOLRLSBMUGVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)C=C4C3NCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56293-29-9 | |
| Record name | Aloperine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(5-{[(2-Methylphenyl)sulfonyl]methyl}-2-furoyl)piperazin-1-yl]pyrimidine](/img/structure/B1229877.png)



